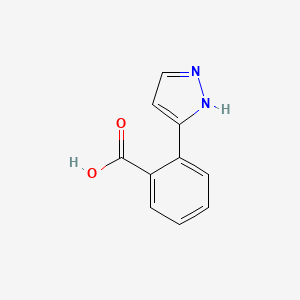

2-(1H-pyrazol-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEBHXHJHAPEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-(1H-pyrazol-3-yl)benzoic acid: A Technical Guide

This guide provides an in-depth technical analysis of 2-(1H-pyrazol-3-yl)benzoic acid , a significant bidentate scaffold in medicinal chemistry.[1]

Primary CAS: 1359735-11-7 (Generic isomer class references may vary) Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [1]

Executive Summary & Chemical Identity

2-(1H-pyrazol-3-yl)benzoic acid represents a distinct class of "ortho-heterocyclic" benzoic acids.[1] Unlike its meta- and para- isomers, the ortho positioning of the pyrazole ring creates a unique steric and electronic environment dominated by intramolecular hydrogen bonding . This structural feature significantly alters its solubility, pKa, and membrane permeability compared to standard benzoic acid derivatives, making it a privileged scaffold for designing membrane-permeable zwitterionic drugs (e.g., URAT1 inhibitors, kinase inhibitors).[1]

Structural Classification[1]

-

Scaffold: Biaryl system containing a phenyl ring and a 5-membered nitrogen heterocycle.[1]

-

Connectivity: The pyrazole ring is attached at its C3 position to the C2 position of the benzoic acid.

-

Tautomerism: Exists in equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, heavily influenced by solvent polarity and pH.[1]

Structural Dynamics & Intramolecular Forces

The physicochemical behavior of this molecule is defined by the proximity of the carboxylic acid donor/acceptor motif to the pyrazole donor/acceptor motif.

Intramolecular Hydrogen Bonding (IMHB)

In non-polar media, the molecule adopts a planar, "pseudo-tricyclic" conformation stabilized by a strong intramolecular hydrogen bond (IMHB). This "chameleon effect" masks the polar surface area (PSA), enhancing lipophilicity beyond calculated values.

-

Interaction Type:

(Pyrazole donor to Carbonyl acceptor) or -

Energetic Consequence: The formation of this 7-membered pseudo-ring reduces the energy penalty for desolvation, facilitating passive transport across lipid bilayers.[1]

Tautomeric Equilibrium

The pyrazole ring can shift protons between N1 and N2.

-

Form A (Open): Polar, higher water solubility, favored in aqueous buffers.

-

Form B (Closed/Chelated): Non-polar, lower water solubility, favored in lipid environments or organic solvents.

Figure 1: Tautomeric equilibrium shifting between high-solubility (Open) and high-permeability (Closed) states.[1]

Key Physicochemical Parameters

Ionization Constants (pKa)

The molecule is amphoteric, possessing both an acidic carboxyl group and a basic pyrazole nitrogen.

| Ionization Center | Estimated pKa | Structural Insight |

| Carboxylic Acid (-COOH) | 3.5 – 3.8 | Slightly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing nature of the pyrazole ring and stabilization of the carboxylate anion by the pyrazole -NH.[1] |

| Pyrazole Nitrogen (-NH-) | 2.0 – 2.5 | The pyrazolium cation forms only in strong acid.[1] The neutral pyrazole is a very weak base. |

| Isoelectric Point (pI) | ~2.8 | At pH ~2.8, the molecule exists largely in its neutral, least soluble form. |

Lipophilicity (LogP / LogD)

-

Calculated LogP (cLogP): ~1.4 – 1.8

-

Effective LogD (pH 7.4): -0.5 to 0.5 (Highly ionized as carboxylate).

-

Effective LogD (pH 2.0): ~1.6 (Neutral species).

-

Implication: Drug discovery campaigns should utilize LogD at physiological pH rather than cLogP, as the molecule will be >99% ionized in blood plasma.

Solubility Profile

-

Aqueous Solubility:

-

Low pH (1-3): Low (< 0.5 mg/mL) – Predominantly neutral species.

-

Neutral/High pH (>6): High (> 10 mg/mL) – Formation of highly soluble carboxylate salts (Na+, K+).

-

-

Organic Solubility: Soluble in DMSO, Methanol, and Ethanol. Moderate solubility in DCM/Ethyl Acetate (enhanced by IMHB).

Analytical Characterization & Protocols

HPLC Method for Purity & LogD Determination

To accurately assess hydrophobicity without relying on calculations, use a reverse-phase HPLC retention time method standardized against known benzoic acid derivatives.[1]

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 230 nm (pyrazole).

-

Standardization: Inject benzoic acid (LogP 1.87) and toluene (LogP 2.73) as markers.

Experimental Workflow: Solubility vs. pH

This protocol defines the "pH-solubility profile," critical for formulation.[1]

Figure 2: Thermodynamic solubility determination workflow.

Synthesis & Impurity Profile

Understanding the synthesis source is vital for interpreting physicochemical data, as impurities (regioisomers) can skew melting point and pKa results.

-

Primary Route: Suzuki-Miyaura coupling of 2-boronobenzoic acid (or ester) with 3-halopyrazole.[1]

-

Critical Impurity: 2-(1H-pyrazol-5-yl)benzoic acid (if regioselectivity is poor) or 1H,1'H-3,3'-bipyrazole dimers.[1]

-

Purification: Due to the amphoteric nature, the product can be purified by Acid-Base Extraction :

-

Dissolve crude in 1M NaOH (forms carboxylate).

-

Extract organic impurities with Ethyl Acetate (discard organic layer).

-

Acidify aqueous layer to pH 3-4 with HCl.[1]

-

Precipitate collects (Neutral product).

-

References

-

ChemSRC. (2024). 2-(1H-pyrazol-3-yl)benzoic acid - CAS 1359735-11-7 Physicochemical Data. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid (Isomer comparison). Link

- Alex, A., & Millan, D. S. (2012). Intramolecular Hydrogen Bonding in Medicinal Chemistry. In Hydrogen Bonding in Drug Design. Springer. (Contextual grounding for ortho-heterocycle IMHB).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for pyrazole-benzoic acid scaffolds).

Sources

2-(1H-pyrazol-3-yl)benzoic acid derivatives and their potential applications

This guide details the chemical architecture, synthetic pathways, and therapeutic/material applications of 2-(1H-pyrazol-3-yl)benzoic acid and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry due to its ability to function as a bidentate ligand, a kinase hinge-binder, and a precursor to fused tricyclic systems.

Executive Summary

The 2-(1H-pyrazol-3-yl)benzoic acid scaffold is a bifunctional pharmacophore integrating a carboxylic acid (hydrogen bond acceptor/donor, solubilizing group) and a pyrazole ring (hydrogen bond donor/acceptor, π-stacking unit). Its derivatives are critical in two primary domains:

-

Medicinal Chemistry: As potent Kinase Inhibitors (targeting ATP binding pockets) and precursors to Pyrazolo[5,1-a]isoindol-5-ones .

-

Material Science: As versatile linkers in Metal-Organic Frameworks (MOFs) , offering mixed N,O-donor sites for transition metal coordination.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core structure consists of a benzene ring ortho-substituted with a carboxylic acid and a pyrazole ring attached at its C3 position.

Structural Tautomerism

The unsubstituted pyrazole ring exhibits annular tautomerism (1H- vs. 2H-). In the context of 2-(pyrazol-3-yl)benzoic acid:

-

Tautomer A (3-yl): The NH is distal to the benzoic acid.

-

Tautomer B (5-yl): The NH is proximal to the benzoic acid.

-

Significance: Tautomer B facilitates intramolecular hydrogen bonding with the carboxylate, stabilizing a planar conformation essential for biological recognition and cyclization reactions.

The "Open" vs. "Cyclized" Equilibrium

Under dehydrating conditions (acid catalysis/heat), the scaffold undergoes intramolecular cyclization to form pyrazolo[5,1-a]isoindol-5-one , a tricyclic core found in various anti-inflammatory and anticancer agents.

Figure 1: Cyclization pathway from the open benzoic acid scaffold to the fused tricyclic lactam.

Part 2: Synthetic Methodologies

The synthesis of 2-(1H-pyrazol-3-yl)benzoic acid derivatives relies on robust C-C bond formation, primarily avoiding the N-linked isomer (2-(pyrazol-1-yl)...) which forms via Ullmann coupling.

Primary Route: Suzuki-Miyaura Coupling

This is the industry standard for generating the C3-linked isomer with high regiocontrol.

Protocol:

-

Reactants: 2-Bromobenzoic acid (or ester) + (1H-pyrazol-3-yl)boronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronate.

-

Conditions: 80–100°C under Argon for 12–16 hours.

Note: Protection of the pyrazole nitrogen (e.g., with THP or Boc) is often required to prevent catalyst poisoning by the free NH group.

Secondary Route: 1,3-Dipolar Cycloaddition

For derivatives requiring specific substitution on the pyrazole ring:

-

Precursor: 2-Ethynylbenzoic acid ester.

-

Reagent: Diazomethane or substituted diazoalkanes.

-

Mechanism: [3+2] Cycloaddition yields the pyrazole ring directly attached to the benzoate.

Part 3: Therapeutic Applications (Medicinal Chemistry)

Kinase Inhibition (Oncology)

The scaffold mimics the adenosine ring of ATP. The pyrazole unit acts as a hinge binder , forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues), while the benzoic acid moiety extends into the solvent front or interacts with the "sugar pocket" lysine.

Target Classes:

-

CDKs (Cyclin-Dependent Kinases): Derivatives inhibit cell cycle progression.

-

PI3K (Phosphoinositide 3-kinase): The benzoic acid group provides selectivity by interacting with non-conserved regions outside the ATP pocket.

Anti-Inflammatory Agents

Derivatives of this scaffold have shown efficacy in inhibiting COX-2 and 5-LOX . The mechanism involves the pyrazole ring fitting into the hydrophobic channel of COX-2, while the carboxylic acid (or bioisostere) interacts with Arg120 at the channel entrance.

Data Summary: Structure-Activity Relationship (SAR)

| Substitution (R) | Position | Effect on Activity | Mechanism |

| -COOH | Ortho (Phenyl) | Essential | H-bond anchor / Solubilizing group |

| -CONH-R | Ortho (Phenyl) | High Potency | Extends into deep hydrophobic pockets (Kinases) |

| -CF3 | Pyrazole C5 | Increased Metabolic Stability | Blocks metabolic oxidation; increases lipophilicity |

| -Ph (Aryl) | Pyrazole N1 | Selectivity Switch | Shifts binding mode; often targets COX-2 over COX-1 |

Part 4: Material Science Applications (MOFs)

In the field of Crystal Engineering, 2-(1H-pyrazol-3-yl)benzoic acid is a valued heterofunctional ligand .

-

Coordination Modes: It binds metal centers (Zn²⁺, Cu²⁺, Cd²⁺) through both the hard oxygen atoms (carboxylate) and the intermediate/soft nitrogen atoms (pyrazole).

-

Topology: The angular geometry (approx. 60° torsion) between the phenyl and pyrazole rings prevents flat packing, encouraging the formation of porous 3D networks (MOFs) suitable for gas storage (H₂, CO₂) and catalysis.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid

Validates the Suzuki Coupling approach.

Materials:

-

Methyl 2-bromobenzoate (1.0 eq)

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid pinacol ester (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: Dioxane/H₂O (4:1)

Step-by-Step:

-

Degassing: Charge a Schlenk flask with reactants and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent mixture via syringe.

-

Catalysis: Add Pd catalyst quickly under Argon flow.

-

Reaction: Heat to 90°C for 16 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT. Filter through Celite. Concentrate filtrate.

-

Deprotection/Hydrolysis: Dissolve residue in MeOH/THF (1:1). Add 2M LiOH (5 eq). Stir at 50°C for 4 hours to remove the methyl ester and THP group simultaneously (acidic workup required for THP removal if LiOH doesn't cleave it; usually, HCl workup removes THP). Refinement: THP is acid-labile. Use 4M HCl in Dioxane after saponification to ensure THP removal.

-

Purification: Recrystallize from Ethanol/Water.

Protocol: In Vitro Kinase Assay (Generic)

Validates the biological activity of the derivative.

System: ADP-Glo™ Kinase Assay (Promega).

-

Preparation: Dilute compound in DMSO (serial dilutions).

-

Incubation: Mix Kinase (e.g., CDK2/CyclinA), Substrate, and Compound in reaction buffer. Incubate 10 min at RT.

-

Initiation: Add ATP (at Km). Incubate 60 min at RT.

-

Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

-

Analysis: Plot RLU vs. Log[Compound] to determine IC50.

References

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry, 2025.[1]

-

Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 2020.

-

Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling. Beilstein Journal of Organic Chemistry, 2010.

-

Metal-organic framework structures of fused hexagonal motifs. CrystEngComm, 2022.

-

Acid/Base-Steered Cascade Cyclization: Access to Isoindolobenzoxazinones. Molecules, 2023.

Sources

spectroscopic data (NMR, IR, Mass) of 2-(1H-pyrazol-3-yl)benzoic acid

[1][2]

Executive Summary & Structural Context

2-(1H-pyrazol-3-yl)benzoic acid (C₁₀H₈N₂O₂, MW: 188.[1][2]18) is a bifunctional scaffold featuring an ortho-substituted benzoic acid linked to the C3 position of a pyrazole ring.

Key Structural Challenges

-

Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H-tautomers (or 3-substituted vs. 5-substituted forms relative to the NH). In solution, the 1H-pyrazol-3-yl form is generally favored, but solvent polarity (DMSO vs. CDCl₃) can shift this equilibrium.[1]

-

Cyclization Risk: A critical purity concern is the spontaneous dehydration of the acid to form phthalazin-1(2H)-one (phthalazinone). This cyclization is thermodynamically favorable under acidic or thermal stress.[3]

-

Differentiation: The open-chain acid is distinguished from the cyclic phthalazinone by the presence of a carboxylic acid carbonyl stretch (>1690 cm⁻¹) versus the amide carbonyl (~1660 cm⁻¹) and the distinct ¹H NMR signals of the pyrazole ring protons.

-

Structural Diagram & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the irreversible cyclization pathway that must be monitored.

Synthesis & Isolation Strategy

To obtain high-purity spectroscopic data, the compound is typically synthesized via Suzuki-Miyaura cross-coupling rather than hydrazine condensation, which favors the phthalazinone.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is the primary tool for structural confirmation.[1][2][3] The values below are reported for DMSO-d₆ , the preferred solvent due to the compound's solubility and ability to stabilize the open-chain form via hydrogen bonding.[2]

³.1. ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by four benzoic acid protons and two pyrazole protons.[1][2]

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| COOH | 12.50 - 13.50 | br s | 1H | - | Carboxylic acid proton; broad due to exchange.[1][2][3] |

| NH | 12.80 - 13.20 | br s | 1H | - | Pyrazole NH; often overlaps with COOH or appears as a very broad hump.[1] |

| Ar-H6 | 7.85 | dd | 1H | 7.8, 1.2 | Ortho to COOH; most deshielded aromatic proton due to carbonyl anisotropy.[1][2] |

| Py-H5 | 7.76 | d | 1H | 2.3 | Pyrazole C5-H; deshielded by adjacent N. |

| Ar-H3 | 7.62 | dd | 1H | 7.8, 1.2 | Ortho to Pyrazole; distinct from H6.[1][2] |

| Ar-H4/H5 | 7.45 - 7.55 | m | 2H | - | Meta and Para protons; often overlapping multiplets.[1][2] |

| Py-H4 | 6.62 | d | 1H | 2.3 | Pyrazole C4-H; characteristic upfield doublet for pyrazoles.[1] |

Critical Interpretation:

-

Py-H4 vs. Py-H5: The doublet at ~6.62 ppm is diagnostic for the pyrazole ring. If cyclization to phthalazinone occurs, this signal disappears, and a new singlet or aromatic multiplet pattern emerges.[1][2]

-

Broad Signals: The COOH and NH protons may merge into a single broad signal >12 ppm depending on water content and concentration.[3]

³.2. ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the presence of the carboxylic acid carbonyl and the specific carbons of the pyrazole ring.

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O (Acid) | 169.5 | Carboxylic acid carbonyl (distinct from amide C=O at ~160 ppm).[1][2] |

| C-Quat (Py) | 148.2 | Pyrazole C3 (attached to phenyl ring).[3] |

| C-Quat (Ar) | 134.5 | Phenyl C1 (attached to pyrazole).[3] |

| CH (Ar) | 132.1 | Phenyl C4 (para to COOH).[1][3] |

| CH (Py) | 130.8 | Pyrazole C5 (adjacent to N).[1][3] |

| CH (Ar) | 129.8 | Phenyl C6 (ortho to COOH).[1][3] |

| CH (Ar) | 129.2 | Phenyl C3 (ortho to pyrazole).[1][3] |

| C-Quat (Ar) | 128.5 | Phenyl C2 (attached to COOH).[3] |

| CH (Ar) | 127.4 | Phenyl C5.[1][3] |

| CH (Py) | 104.2 | Pyrazole C4 (characteristic high-field signal). |

Infrared (IR) Spectroscopy

IR is the fastest method to distinguish the target acid from the cyclic phthalazinone impurity.[1][3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| O-H (Acid) | 2500 - 3300 | Broad | "Hump" characteristic of carboxylic acid dimers.[1][2][3] |

| N-H (Py) | 3150 - 3400 | Medium | Sharp bands often superimposed on the OH stretch.[3] |

| C=O (Acid) | 1690 - 1710 | Strong | Key differentiator. Phthalazinone C=O appears lower (~1660 cm⁻¹). |

| C=N (Py) | 1585 | Medium | Ring breathing mode of the pyrazole. |

| C=C (Ar) | 1480, 1550 | Strong | Aromatic skeletal vibrations.[1][2][3] |

| C-O (Str) | 1260 - 1300 | Strong | C-O single bond stretch of the acid.[3] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the biaryl structure.[1][3]

ESI-MS Data[5]

| Mode | m/z | Species | Interpretation |

| Positive (+) | 189.1 | [M+H]⁺ | Protonated molecular ion.[1][2][3] Base peak.[3][5] |

| Positive (+) | 211.1 | [M+Na]⁺ | Sodium adduct (common in unpurified samples).[1][2] |

| Negative (-) | 187.1 | [M-H]⁻ | Deprotonated carboxylate anion.[3] Very stable. |

| Fragmentation | 145.1 | [M+H - CO₂]⁺ | Decarboxylation product (2-phenylpyrazole cation).[2] |

| Fragmentation | 171.1 | [M+H - H₂O]⁺ | Loss of water (indicates cyclization in the source). |

Fragmentation Pathway (Graphviz)[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (such as cyclization during measurement), follow this protocol.

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for NMR.[3] Avoid CDCl₃ if the sample is acidic, as it may promote dimerization or aggregation, broadening the signals.[1]

-

Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

-

Temperature: Run experiments at 298 K (25°C).

-

Water Suppression: If the OH/NH signals are critical, use a water suppression pulse sequence, though this may attenuate the exchangeable protons.[1][2]

-

Stability Check: Run a quick ¹H NMR immediately after dissolution and another after 24 hours. If the doublet at 6.62 ppm diminishes and a new signal appears, the compound is cyclizing to phthalazinone in solution.[1]

References

-

El-Gendy, Z., et al. "Synthesis and heterocyclization of 2-acetylbenzoic acid derivatives."[1][2] Journal of Heterocyclic Chemistry, vol. 26, no. 4, 1989, pp. 1009-1015.[1] (Describes the cyclization tendency of 2-acylbenzoic acids with hydrazines).

-

Claramunt, R. M., et al. "The Tautomerism of Pyrazoles."[1] Advances in Heterocyclic Chemistry, vol. 50, 2000, pp. 1-50.[1][3] (Authoritative source on pyrazole tautomerism and NMR shifts).

-

PubChem Compound Summary. "2-(1H-pyrazol-3-yl)benzoic acid."[3] National Center for Biotechnology Information.[3] [Link] (Verified ID and general properties).[1][3]

-

Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010.[1][2][3] (General reference for IR/NMR shifts of biaryl heterocycles).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oiccpress.com [oiccpress.com]

- 4. 2-Pyrazolylbenzoic acid | C10H8N2O2 | CID 4738383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 2-(1H-Pyrazol-3-yl)benzoic Acid from Substituted Chromones

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-(1H-Pyrazol-3-yl)benzoic Acid Scaffold

The 2-(1H-pyrazol-3-yl)benzoic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets. This structural motif is of particular interest in the development of novel therapeutics, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and other signaling proteins implicated in cancer and inflammatory diseases.

This document provides a comprehensive guide to the synthesis of 2-(1H-pyrazol-3-yl)benzoic acid from substituted chromones. We will delve into a proposed two-stage synthetic strategy, beginning with the preparation of a key intermediate, chromone-8-carboxylic acid, followed by its transformation into the target pyrazole derivative. The protocols provided are based on well-established chemical principles and are designed to be both informative and practical for researchers in the field.

Synthetic Strategy Overview

The conversion of a chromone scaffold to a pyrazole is a well-documented ring transformation reaction.[1] The core of this transformation lies in the nucleophilic attack of hydrazine at the C-2 position of the chromone's γ-pyrone ring, which initiates a ring-opening and subsequent recyclization cascade to form the thermodynamically stable pyrazole ring.

Our proposed synthetic route leverages this established reactivity, applying it to a specifically substituted chromone precursor to achieve the desired 2-(1H-pyrazol-3-yl)benzoic acid. The overall workflow is depicted below:

Figure 1: Proposed two-part synthetic workflow.

Part 1: Synthesis of the Key Precursor, Chromone-8-carboxylic Acid

The successful synthesis of the target molecule hinges on the availability of a suitable chromone precursor. In this case, chromone-8-carboxylic acid is the ideal starting material, as the carboxylic acid at the 8-position will remain on the phenyl ring following the pyrone ring transformation. While not as common as other substituted chromones, its synthesis is achievable through a multi-step process starting from commercially available 2-hydroxyacetophenone.

Protocol 1: Synthesis of Chromone-8-carboxylic Acid

This protocol is adapted from methodologies described for the synthesis of related 8-substituted chromones.[2]

Step 1: Synthesis of 3-Allyl-2-hydroxyacetophenone

-

To a solution of 2-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude 2-allyloxyacetophenone is then subjected to Claisen rearrangement by heating it at 190-200 °C under a nitrogen atmosphere for 2-3 hours.

-

Purify the resulting 3-allyl-2-hydroxyacetophenone by column chromatography on silica gel.

Step 2: Synthesis of 8-Allyl-3-formylchromone

-

To a cooled (0 °C) solution of 3-allyl-2-hydroxyacetophenone (1.0 eq) in dimethylformamide (DMF, 3.0 eq), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 8-allyl-3-formylchromone.

Step 3: Oxidative Cleavage to Chromone-8-carboxylic Acid

-

Dissolve 8-allyl-3-formylchromone (1.0 eq) in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 8-10 hours.

-

Quench the reaction with a saturated solution of sodium bisulfite.

-

Acidify the mixture with 10% hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude chromone-8-carboxylic acid.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

An alternative approach for the chromone ring formation from 3-allyl-2-hydroxyacetophenone is the Kostanecki-Robinson reaction, which can provide a variety of substituted chromones.[1][3]

Part 2: Hydrazine-Mediated Ring Transformation to 2-(1H-Pyrazol-3-yl)benzoic Acid

This part of the synthesis employs the well-established reaction of chromones with hydrazine hydrate. The proposed mechanism involves a nucleophilic attack, ring opening, and subsequent intramolecular cyclization.

Reaction Mechanism

Figure 2: Mechanism of pyrazole formation from a chromone.

The reaction is initiated by the nucleophilic attack of a hydrazine molecule at the electrophilic C-2 position of the chromone ring. This leads to the opening of the pyrone ring, forming an open-chain intermediate. Subsequent intramolecular condensation between the terminal hydrazine nitrogen and the ketone carbonyl group, followed by dehydration, results in the formation of the stable aromatic pyrazole ring.[1]

Protocol 2: Synthesis of 2-(1H-Pyrazol-3-yl)benzoic Acid

Materials and Reagents:

-

Chromone-8-carboxylic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve chromone-8-carboxylic acid (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (5.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.

-

To the aqueous residue, add 1 M hydrochloric acid to adjust the pH to ~5-6. This will protonate the pyrazole and any unreacted hydrazine, but should precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-(1H-pyrazol-3-yl)benzoic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Expected Outcome and Characterization

The final product, 2-(1H-pyrazol-3-yl)benzoic acid, is expected to be a solid. Its identity and purity should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

| Parameter | Description |

| Starting Material | Chromone-8-carboxylic acid |

| Key Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Catalyst | Glacial acetic acid |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Work-up | Acidification and extraction |

| Purification | Column chromatography or recrystallization |

| Table 1: Summary of Reaction Parameters for Protocol 2. |

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The conversion of chromones to pyrazoles with hydrazine is a high-yielding and robust reaction.[1] The progress of each step can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The final product's identity can be unequivocally confirmed by spectroscopic methods, ensuring the validity of the synthetic route.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 2-(1H-pyrazol-3-yl)benzoic acid from a substituted chromone precursor. By following the proposed two-part strategy, researchers can access this valuable scaffold for applications in drug discovery and medicinal chemistry. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to provide a comprehensive understanding of the synthetic process.

References

-

Synthesis of Chromone-Related Pyrazole Compounds. Molecules. 2018;23(9):2194. [Link]

-

Kostanecki acylation. In: Wikipedia. ; 2023. [Link]

- Ghosh C. K. et al. Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC. 2008;(xvii):192-204.

-

Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. ARKIVOC. 2009;(xiv):28-38. [Link]

-

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

Sources

protocol for the alkaline hydrolysis of ethyl 2-(1H-pyrazol-1-yl)benzoate

An Application Note for the Synthesis of 2-(1H-Pyrazol-1-yl)benzoic Acid via Alkaline Hydrolysis

Introduction: Unlocking a Versatile Synthetic Building Block

2-(1H-Pyrazol-1-yl)benzoic acid is a bifunctional molecule that serves as a crucial intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, makes it a valuable scaffold in medicinal chemistry for creating compounds with potential anti-inflammatory and analgesic properties.[1][2] Pyrazole-containing compounds are prominent in drug discovery, with several recently approved drugs featuring this heterocyclic nucleus.[3]

The synthesis of this key intermediate is most commonly achieved through the hydrolysis of its corresponding ester, ethyl 2-(1H-pyrazol-1-yl)benzoate. Alkaline hydrolysis, also known as saponification, is a fundamental and highly efficient organic transformation for converting esters to their parent carboxylic acids.[4][5] This process is typically irreversible, ensuring a high yield of the desired carboxylate salt, which is then protonated to afford the final carboxylic acid.[4]

This application note provides a detailed, field-proven . It includes a step-by-step methodology, an explanation of the underlying chemical principles, characterization guidelines, and essential safety precautions for researchers and drug development professionals.

Mechanism and Scientific Rationale: The Chemistry of Saponification

The alkaline hydrolysis of an ester is a classic example of a nucleophilic acyl substitution reaction. The process is driven by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.

The mechanism proceeds through the following steps:

-

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ethyl 2-(1H-pyrazol-1-yl)benzoate, breaking the C=O pi bond and forming a tetrahedral intermediate.[6]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed 2-(1H-pyrazol-1-yl)benzoic acid. This acid-base reaction forms ethanol and the sodium salt of the carboxylic acid (sodium 2-(1H-pyrazol-1-yl)benzoate). This final step is thermodynamically very favorable and renders the overall reaction essentially irreversible, driving it to completion.[4]

-

Protonation (Work-up): In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the water-insoluble 2-(1H-pyrazol-1-yl)benzoic acid.[7]

The choice of a mixed solvent system, typically ethanol and water, is critical. Ethanol ensures the miscibility of the organic ester starting material with the aqueous sodium hydroxide solution, creating a homogeneous reaction mixture and facilitating an efficient reaction.[8] Heating the mixture under reflux accelerates the reaction rate, allowing the hydrolysis to be completed in a practical timeframe.[9]

Experimental Protocol

This protocol details the procedure for the hydrolysis of 5.0 mmol of the starting ester. Adjustments can be made for different scales.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Role |

| Ethyl 2-(1H-pyrazol-1-yl)benzoate | C₁₂H₁₂N₂O₂ | 216.24 | 5.0 mmol (1.08 g) | Starting Material |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 mmol (0.40 g) | Base/Nucleophile |

| 95% Ethanol (EtOH) | C₂H₅OH | 46.07 | 20 mL | Solvent |

| Deionized Water (H₂O) | H₂O | 18.02 | 10 mL + 20 mL | Solvent |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~1-2 mL) | Acid for Protonation |

| Round-bottom flask (50 or 100 mL) | - | - | 1 | Reaction Vessel |

| Reflux Condenser | - | - | 1 | Prevent Solvent Loss |

| Magnetic Stirrer and Stir Bar | - | - | 1 | Mixing |

| Heating Mantle | - | - | 1 | Heating |

| Beakers | - | - | Several | Reagent/Product Handling |

| Büchner Funnel and Flask | - | - | 1 | Filtration |

| Vacuum Oven | - | - | 1 | Drying |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(1H-pyrazol-1-yl)benzoate (5.0 mmol, 1.08 g) in 20 mL of 95% ethanol. Add a magnetic stir bar.

-

Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (10.0 mmol, 0.40 g) in 10 mL of deionized water. Caution: This process is exothermic.

-

Combining Reagents: Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester in the round-bottom flask.

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux with vigorous stirring. Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[8]

-

Cooling and Solvent Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.[8]

-

Dilution and Acidification: Dilute the remaining aqueous solution with 20 mL of deionized water and cool the mixture in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution reaches a pH of approximately 2 (test with pH paper). A white precipitate of 2-(1H-pyrazol-1-yl)benzoic acid will form.[8]

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.[8][9]

-

Washing: Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any residual salts (e.g., NaCl).[8]

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Workflow Visualization

Caption: Workflow for the alkaline hydrolysis of ethyl 2-(1H-pyrazol-1-yl)benzoate.

Characterization and Data Analysis

Confirmation of the product's identity and purity is essential. The following techniques are recommended:

-

¹H NMR Spectroscopy: The most definitive evidence of a successful reaction is the disappearance of the signals corresponding to the ethyl group of the starting ester (a quartet around δ 4.3-4.4 ppm and a triplet around δ 1.3-1.4 ppm).[10] Concurrently, a new, broad singlet will appear far downfield (typically δ > 10 ppm), which is characteristic of the carboxylic acid proton. The aromatic and pyrazole protons will remain, though their chemical shifts may be slightly altered.

-

FT-IR Spectroscopy: Analysis will show the disappearance of the characteristic ester C=O stretch (around 1710-1730 cm⁻¹) and the appearance of a very broad O-H stretch (from ~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).

-

Melting Point: The purified 2-(1H-pyrazol-1-yl)benzoic acid should exhibit a sharp melting point. A literature value can be used as a reference to assess purity.

Safety Precautions

Adherence to safety protocols is mandatory when performing this procedure.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[11]

-

Fume Hood: All steps, especially those involving concentrated hydrochloric acid and heating solvents, should be performed in a well-ventilated chemical fume hood.

-

Sodium Hydroxide (NaOH): This reagent is highly corrosive and can cause severe skin and eye burns.[12][13] Handle with extreme care. Avoid creating dust if using solid pellets.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]

-

Concentrated Hydrochloric Acid (HCl): This reagent is corrosive and has noxious fumes. Handle with care and avoid inhalation.

-

Neutralization: The acidification of the basic reaction mixture is highly exothermic. Add the concentrated acid slowly and with efficient cooling (ice bath) to control the temperature and prevent splashing.[14]

-

Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Use anti-bumping granules to ensure smooth boiling.

By following this detailed protocol, researchers can reliably synthesize high-purity 2-(1H-pyrazol-1-yl)benzoic acid, a valuable intermediate for further chemical exploration and drug development.

References

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. [Link]

-

BYJU'S. (n.d.). Ester Hydrolysis. [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

-

PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

-

University of California, Merced. (2012, October 19). Standard Operating Procedure: Sodium hydroxide pellets. Environmental Health and Safety. [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. [Link]

-

Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide?[Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (2021, August). Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. [Link]

-

Chemguide. (n.d.). Making carboxylic acids. [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

-

JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. [Link]

-

GitHub Pages. (n.d.). Investigations Folio: Organic Preparation – Ester Hydrolysis. [Link]

-

PubMed. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid [benchchem.com]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psiberg.com [psiberg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sserc.org.uk [sserc.org.uk]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 13. fishersci.com [fishersci.com]

- 14. quora.com [quora.com]

Application Notes and Protocols for 2-(1H-pyrazol-3-yl)benzoic acid in Coordination Chemistry

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-pyrazol-3-yl)benzoic acid as a versatile ligand in coordination chemistry. We will delve into the fundamental principles governing its coordination behavior, provide detailed protocols for the synthesis of the ligand and its metal complexes, and explore the characterization and application of these novel materials. The unique structural features of this ligand, combining a pyrazole ring and a benzoic acid moiety, offer a rich landscape for the design of coordination compounds with tailored properties for applications in catalysis, luminescence, sensing, and medicinal chemistry.

Introduction: The Rationale for Employing 2-(1H-pyrazol-3-yl)benzoic acid

The field of coordination chemistry continuously seeks innovative ligands that can impart specific functionalities to metal centers. 2-(1H-pyrazol-3-yl)benzoic acid has emerged as a compelling candidate due to its intrinsic structural and electronic properties.[1] This bifunctional molecule possesses both a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and a benzoic acid group. This unique combination allows for a variety of coordination modes, making it a versatile building block for constructing diverse metal-organic frameworks (MOFs) and discrete coordination complexes.[1]

The pyrazole moiety offers a "soft" nitrogen donor site, while the carboxylate group of the benzoic acid provides "hard" oxygen donor atoms. This hard-soft donor combination allows for the chelation of a wide range of metal ions, from transition metals to lanthanides. Furthermore, the proton-responsive nature of the pyrazole's N-H group and the carboxylic acid's O-H group introduces pH-dependent coordination behavior, opening avenues for creating stimuli-responsive materials.[2]

The strategic placement of the pyrazole and benzoic acid groups at the 2- and 3-positions of the benzene ring, respectively, creates a pre-organized chelate bite angle favorable for forming stable five- or six-membered chelate rings with metal ions. This steric arrangement enhances the thermodynamic stability of the resulting complexes.

Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid: A Step-by-Step Protocol

The synthesis of 2-(1H-pyrazol-3-yl)benzoic acid is a crucial first step. While several synthetic routes exist, a common and reliable method involves the condensation of a β-diketone precursor with hydrazine, followed by oxidation. The following protocol provides a detailed methodology.

Protocol 2.1: Synthesis of 2-(1H-pyrazol-3-yl)benzoic acid

Materials:

-

2-Acetylbenzoic acid

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

-

Step 1: Formation of the Enaminone Intermediate.

-

In a 250 mL round-bottom flask, dissolve 2-acetylbenzoic acid (1 equivalent) in toluene.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: DMF-DMA acts as a formylating agent, reacting with the acetyl group to form a β-enaminoketone, which is the precursor to the pyrazole ring. Toluene is a suitable solvent for this reaction due to its boiling point and ability to azeotropically remove the methanol byproduct.

-

-

Step 2: Cyclization to form the Pyrazole Ring.

-

Cool the reaction mixture to room temperature.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the flask.

-

Reflux the mixture for another 6-8 hours.

-

Causality: Hydrazine undergoes a condensation reaction with the enaminone intermediate, leading to the formation of the pyrazole ring through intramolecular cyclization and dehydration.

-

-

Step 3: Work-up and Purification.

-

After cooling, a precipitate will form. Filter the solid and wash it with cold toluene.

-

Suspend the crude solid in water and acidify with 1M HCl to a pH of ~2. This will protonate the carboxylate group.

-

Filter the resulting solid, which is the hydrochloride salt of the product.

-

To obtain the free acid, dissolve the solid in a minimal amount of water and basify with 1M NaOH to a pH of ~6-7.

-

The product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes: General Methodologies

The versatility of 2-(1H-pyrazol-3-yl)benzoic acid allows for the synthesis of a wide array of coordination complexes with various metal ions. The choice of synthetic method often depends on the desired product (e.g., discrete molecule vs. coordination polymer) and the nature of the metal salt.

Protocol 3.1: Solvothermal Synthesis of a Coordination Polymer

This method is particularly useful for generating crystalline metal-organic frameworks (MOFs).

Materials:

-

2-(1H-pyrazol-3-yl)benzoic acid (ligand)

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)[3]

-

A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a small glass vial, dissolve the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.05 mmol) in the chosen solvent (e.g., 5 mL of DMF/ethanol/water mixture).

-

The vial is then placed inside a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (typically between 80-180 °C) for a period of 1-3 days.

-

After the reaction time, the oven is slowly cooled to room temperature.

-

Crystals of the coordination polymer are typically formed at the bottom of the vial.

-

The crystals are collected by filtration, washed with the mother liquor and then with a fresh solvent, and dried in air.

Causality: The high temperature and pressure of the solvothermal method facilitate the dissolution of reactants and promote the formation of thermodynamically stable, crystalline products. The slow cooling process is critical for obtaining single crystals suitable for X-ray diffraction analysis.

Protocol 3.2: Slow Evaporation Method for Discrete Complexes

This technique is ideal for obtaining single crystals of discrete metal complexes.

Materials:

-

2-(1H-pyrazol-3-yl)benzoic acid (ligand)

-

A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

-

Dissolve the ligand and the metal salt in a suitable solvent in a stoichiometric ratio (e.g., 2:1 ligand to metal) in a beaker or vial.

-

The solution may be gently heated and stirred to ensure complete dissolution.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates, the concentration of the complex will increase, leading to the formation of single crystals.

Causality: The slow rate of evaporation allows for the orderly arrangement of molecules into a crystal lattice, yielding high-quality single crystals.

Characterization of the Coordination Complexes

A thorough characterization is essential to elucidate the structure and properties of the synthesized complexes.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry of the metal center. This is the definitive method for structural elucidation.[3][6][7] |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material and can be compared with the simulated pattern from single-crystal X-ray data.[8] |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the complex and how their vibrational frequencies change upon coordination to the metal ion. For example, a shift in the C=O stretching frequency of the carboxylate group can confirm its coordination.[9] |

| UV-Vis Spectroscopy | Used to study the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can provide insights into the electronic structure. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

| Magnetic Susceptibility | For complexes with paramagnetic metal centers, this technique provides information about the number of unpaired electrons and the magnetic interactions between metal ions. |

| Luminescence Spectroscopy | For lanthanide and some transition metal complexes, excitation and emission spectra reveal their photophysical properties, which are crucial for applications in lighting and sensing.[8][10][11][12] |

Applications in Coordination Chemistry

The coordination complexes of 2-(1H-pyrazol-3-yl)benzoic acid have shown promise in a variety of applications.

Catalysis

Transition metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations.[4] The tunable electronic and steric properties of the 2-(1H-pyrazol-3-yl)benzoic acid ligand allow for the fine-tuning of the catalytic performance of the metal center. For instance, copper and nickel complexes can be investigated for their potential in oxidation and C-C coupling reactions.[4][5] The presence of both nitrogen and oxygen donor atoms can stabilize different oxidation states of the metal, which is often a key requirement for an effective catalyst.

Luminescent Materials

Lanthanide complexes are renowned for their sharp, line-like emission spectra, making them ideal for applications in lighting, displays, and bio-imaging. The 2-(1H-pyrazol-3-yl)benzoic acid ligand can act as an "antenna" by absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic light.[8][10][12] The triplet energy level of the ligand must be appropriately matched with the emissive level of the lanthanide ion for this process to be efficient. Complexes with Eu³⁺ (red emission) and Tb³⁺ (green emission) are of particular interest.[10][11]

Sensing Applications

The fluorescence of certain coordination complexes can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors. For example, lanthanide-based MOFs constructed with this ligand could be explored for the selective detection of small molecules, ions, or even biomolecules.[3][8] The porosity of MOFs can allow for the diffusion of analytes to the metal centers or the ligand, leading to a detectable change in the luminescent signal.

Biological and Medicinal Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities.[6][13] Metal complexes of these ligands can show enhanced or novel biological properties. For instance, the coordination of a metal ion can improve the bioavailability of the ligand or introduce new mechanisms of action. These complexes can be screened for their potential as antimicrobial, anticancer, or anti-inflammatory agents.[14]

Visualizations

Caption: Chemical structure of 2-(1H-pyrazol-3-yl)benzoic acid.

Caption: Possible coordination modes of the ligand with a metal ion.

Caption: A generalized workflow for the synthesis and application of metal complexes.

Conclusion

2-(1H-pyrazol-3-yl)benzoic acid is a highly promising ligand for the development of novel coordination compounds with diverse applications. Its unique structural features, combining both hard and soft donor atoms in a pre-organized chelating framework, provide a robust platform for creating functional materials. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry. The continued exploration of this ligand and its metal complexes is expected to yield new discoveries in catalysis, materials science, and medicinal chemistry.

References

- Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry.

- 2-(1H-Pyrazol-1-yl)benzoic acid. Chem-Impex.

- A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026).

- Synthesis of the pyrazolyl benzoic acid derived aldehyde. (2021).

- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2026).

- A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules. PubMed Central.

- 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid. Benchchem.

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central.

- Dual emission from stoichiometrically mixed lanthanide complexes of 3-phenyl-4-benzoyl-5-isoxazolonate and 2,2′-bipyridine.

- Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. PubMed Central.

- 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). (2022). MDPI.

- 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PubMed Central.

- Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents. (2024). Dalton Transactions.

- A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules. RSC Publishing.

- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.

- Synthesis and Crystal Structure of a Fe(II,III) Complex with 2-(4΄-Chlorine-benzoyl)-benzoic acid and 3-(2-Pyridyl)pyrazole.

- Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.

- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. (2026).

- Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI.

-

Crystal structure of bis{3-(benzo[d][4][13]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. PubMed Central.

- 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. PubChem.

- 2-(1H-Pyrazol-3-yl)benzoic acid 100mg. Dana Bioscience.

- 3-(1H-pyrazol-3-yl)benzoic acid. PubChem.

- Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace.

- Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2023). PubMed Central.

- 2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-methyl-sulfamoyl]-benzoic acid. Santa Cruz Biotechnology.

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Common Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of bis{3-(benzo[d][1,3]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual emission from stoichiometrically mixed lanthanide complexes of 3-phenyl-4-benzoyl-5-isoxazolonate and 2,2′-bipyridine - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Strategic Synthesis of Pyrazole-Derived Anilines: A Guide to Core Methodologies and Experimental Protocols

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Pyrazole-derived anilines represent a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2][3] Their value lies in the pyrazole's ability to act as a versatile hydrogen bond donor/acceptor and the aniline's role as a key vector for further molecular elaboration. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this critical compound class. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to select and adapt methodologies for their specific molecular targets. Detailed, field-tested protocols for two principal pathways—(1) post-synthetic functionalization via nitro group reduction and (2) direct pyrazole ring construction via the Knorr condensation—are presented, complete with mechanistic insights, troubleshooting advice, and characterization guidelines.

Introduction: The Strategic Importance of the Pyrazole-Aniline Motif

The fusion of a pyrazole ring and an aniline moiety creates a privileged structural motif in drug discovery.[4][5] The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is metabolically stable and capable of engaging in a wide array of non-covalent interactions with biological targets.[2][6] The aniline group provides a crucial synthetic handle for introducing diversity, modulating physicochemical properties, and anchoring the molecule within protein binding pockets. The synthesis of these compounds, therefore, is a frequent and critical task in pharmaceutical research and development. This document serves as a practical guide to the most reliable and adaptable synthetic routes.

Synthetic Philosophy: Two Convergent Approaches

The synthesis of a pyrazole-derived aniline can be approached from two fundamentally different directions: building the pyrazole onto a pre-existing aromatic amine precursor or functionalizing a pre-formed pyrazole ring. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Caption: Core strategies for pyrazole-aniline synthesis.

Protocol I: Synthesis of 4-(1H-Pyrazol-4-yl)aniline via Nitro Group Reduction

This method is arguably one of the most reliable and high-yielding routes. It relies on the synthesis of a stable nitrophenyl pyrazole intermediate, followed by a clean and efficient reduction of the nitro group to the target aniline. The nitro group serves as a robust and unreactive placeholder that is easily converted to the more reactive amine in the final step, avoiding potential side reactions during the pyrazole ring formation.

Rationale and Mechanistic Insight

Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard for nitro group reductions.[7] The process involves the transfer of hydrogen gas to the nitro compound, mediated by the palladium catalyst surface. The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine. This method is favored for its high chemoselectivity, mild reaction conditions (room temperature and atmospheric pressure of H₂ are often sufficient), and simple workup, where the catalyst is removed by filtration.

Caption: Simplified workflow for catalytic hydrogenation.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(1H-pyrazol-4-yl)aniline from its nitro precursor.[7][8]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask, add 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol).

-

Suspend the solid in a solvent mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME) (2:1 v/v, ~150 mL).

-

Carefully add 10% Palladium on carbon (Pd/C), wet (415 mg, ~5 mol% loading).

Step 2: Hydrogenation

-

Seal the flask with a septum and connect it to a vacuum/hydrogen line.

-

Evacuate the flask under vacuum and then backfill with hydrogen gas (a balloon is sufficient for this scale). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature (20-25°C).

Step 3: Reaction Monitoring and Workup

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction typically takes 2.5 to 4.5 hours.[7]

-

If the reaction stalls, carefully add additional catalyst (e.g., 200 mg) and recharge the hydrogen balloon.[7]

-

Once the starting material is fully consumed, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst.

-

Wash the filter cake thoroughly with methanol (~50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the product.

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Starting Material | 4-(4-nitrophenyl)-1H-pyrazole | [7] |

| Reagents | H₂, 10% Pd/C | [7] |

| Solvent | MeOH/DME (2:1) | [7] |

| Temperature | Room Temperature | [7] |

| Reaction Time | ~4.5 hours | [7] |

| Yield | ~94% | [7] |

| Appearance | Yellow Solid | [7] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J=8.0 Hz, 2H), 6.54 (d, J=8.0 Hz, 2H), 4.97 (s, 2H) | [7] |

Protocol II: Synthesis via Knorr Pyrazole Condensation

The Knorr pyrazole synthesis is a classic, powerful method for forming the pyrazole ring.[9][10][11] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][6] To synthesize a pyrazole-aniline directly, one can employ an aniline-substituted hydrazine, such as (4-aminophenyl)hydrazine.

Rationale and Mechanistic Insight

The reaction is typically catalyzed by acid and proceeds via the formation of an imine between one of the hydrazine nitrogens and a carbonyl group.[9] The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a diimine intermediate.[10] This intermediate subsequently deprotonates and aromatizes to yield the stable pyrazole ring. A key consideration is regioselectivity; if an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[12]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This is a representative protocol for the synthesis of a pyrazole-aniline using (4-aminophenyl)hydrazine and acetylacetone.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (5.0 g, 34.3 mmol) in ethanol (50 mL).

-

Add acetylacetone (3.5 mL, 34.3 mmol, 1.0 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Step 2: Reaction and Isolation

-

Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle and condenser.

-

Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product may begin to precipitate.

-

Slowly add cold water (~50 mL) to induce further precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure pyrazole-aniline.

Considerations for Self-Validation

-

Regioisomerism: When using unsymmetrical dicarbonyls, the formation of two isomers is possible. Characterization by NMR (specifically 2D techniques like NOESY or HMBC) is crucial to confirm the structure of the major product.

-

Purity: The melting point of the recrystallized product should be sharp. Purity should be further confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

-

Aniline Reactivity: The free aniline group is a potential site for side reactions. While generally stable under these conditions, its presence necessitates careful control of reaction parameters and purification to remove any byproducts.

Summary and Outlook

The synthesis of pyrazole-derived anilines is a mature field with robust and reliable methodologies. The choice between post-synthetic functionalization (e.g., nitro reduction) and direct ring construction (e.g., Knorr synthesis) provides chemists with strategic flexibility. The nitro reduction pathway often offers superior yields and avoids regioselectivity issues, making it ideal for well-defined targets like 4-(1H-pyrazol-4-yl)aniline.[7] The Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a direct and powerful route, especially when diverse substitution patterns on the pyrazole ring are desired.[9][15] For more complex targets, modern methods like transition-metal-catalyzed C-N cross-coupling offer even greater modularity and are becoming increasingly prevalent in drug discovery campaigns.[16][17] A thorough understanding of these core protocols is essential for any researcher working in medicinal chemistry and drug development.

References

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]

-

Chem Help ASAP. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

-

Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3237. Available at: [Link]

-

SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

-

MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Kamal, A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6430. Available at: [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Available at: [Link]

-

ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... Available at: [Link]

-

PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213. Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

- Unknown Source. (n.d.). Knorr Pyrazole Synthesis. [No URL available]

-

Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. In Name Reactions. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.... Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives. Available at: [Link]

-

ResearchGate. (n.d.). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives.... Available at: [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and.... Available at: [Link]

-

PubMed Central (PMC). (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives.... Retrieved from [Link]

-

DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation.... Available at: [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application.... Available at: [Link]

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

-

Semantic Scholar. (n.d.). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives.... Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides.... Available at: [Link]

-

PubMed Central (PMC). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation.... Available at: [Link]

-

PubChem. (n.d.). 4-(1h-pyrazol-4-yl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐pyrazol‐4‐yl)‐polyhydroquinolines. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 8. 4-(1H-Pyrazol-4-yl)aniline CAS#: 114474-28-1 [m.chemicalbook.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]